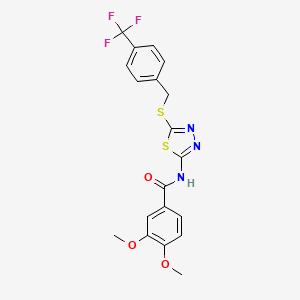

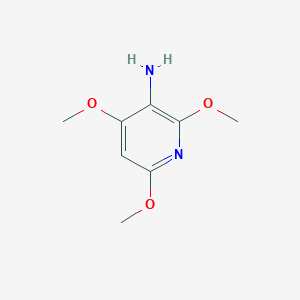

(E)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(4-(dimethylamino)benzylidene)-2-thioxothiazolidin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “(E)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(4-(dimethylamino)benzylidene)-2-thioxothiazolidin-4-one” is a chemical compound with a linear formula of C29H29N3O3 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis and characterization of a similar compound, N-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide, was reported by reacting 4-aminoantipyrine and benzoylisothiocynate in an equimolar ratio .Molecular Structure Analysis

The molecular structure of this compound is complex, with a molecular weight of 467.573 . The compound has a double-bond stereo .Physical And Chemical Properties Analysis

The compound has a density of 1.5±0.1 g/cm3, a boiling point of 655.9±65.0 °C at 760 mmHg, and a vapor pressure of 0.0±2.1 mmHg at 25°C . It has an enthalpy of vaporization of 101.5±3.0 kJ/mol and a flash point of 350.4±34.3 °C . The compound has a molar refractivity of 155.7±0.5 cm3, with 11 H bond acceptors, 2 H bond donors, and 9 freely rotating bonds .Aplicaciones Científicas De Investigación

Synthesis and Characterization

This compound, like its related derivatives, is synthesized through multi-step chemical reactions involving the condensation of key intermediates. These intermediates often include thiazolidinones and pyrazole derivatives, which are reacted under specific conditions to yield compounds with potential biological activities. For instance, thiazolidinones are prepared by the reaction of mercaptoacetic acid with aldimines, which are in turn prepared by the condensation of amino benzothiazole with different substituted aryl aldehyde. The synthesized compounds are characterized by spectral data and screened for their antimicrobial activity, showcasing their potential in medical chemistry research (Subramanian et al., 2009).

Biological Activity

Derivatives of the mentioned compound have been explored for various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The structure-activity relationship (SAR) of these derivatives is of particular interest, with modifications to the core structure leading to variations in biological efficacy. For example, novel thioxothiazolidin-4-one derivatives synthesized from different amines have shown significant anti-inflammatory activity in experimental models, highlighting their therapeutic potential (Sunder et al., 2013).

Anticancer and Antiangiogenic Effects

The anticancer and antiangiogenic properties of thioxothiazolidin-4-one derivatives, related to the compound , have been studied using various cancer models. These studies provide insights into the mechanisms through which these compounds inhibit tumor growth and angiogenesis, offering a foundation for the development of new anticancer therapies (Chandrappa et al., 2010).

Propiedades

IUPAC Name |

(5E)-5-[[4-(dimethylamino)phenyl]methylidene]-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-sulfanylidene-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N4O2S2/c1-15-20(22(29)27(25(15)4)18-8-6-5-7-9-18)26-21(28)19(31-23(26)30)14-16-10-12-17(13-11-16)24(2)3/h5-14H,1-4H3/b19-14+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFFLWHREPHFCHN-XMHGGMMESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=O)C(=CC4=CC=C(C=C4)N(C)C)SC3=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=O)/C(=C\C4=CC=C(C=C4)N(C)C)/SC3=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N4O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(4-(dimethylamino)benzylidene)-2-thioxothiazolidin-4-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-6-(2-(dimethylamino)ethyl)-4-(2-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2390019.png)

![6-Chloro-7-hydroxy-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one](/img/structure/B2390022.png)

![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)isoxazole-5-carboxamide](/img/structure/B2390024.png)

![2-Methyl-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-one](/img/structure/B2390028.png)

![2-hydroxy-N-isopentyl-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2390034.png)

![Methyl 3-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2390037.png)